Adenosine, N-(tetrahydro-3-thienyl)-

A1 adenosine receptor Radioligand binding Structure-activity relationship

Adenosine, N-(tetrahydro-3-thienyl)- (CAS 403789-31-1) is a synthetic N6-substituted adenosine derivative belonging to the class of purine nucleoside analogs that target adenosine receptors. The compound features a tetrahydrothiophen-3-yl (thiolan-3-yl) substituent at the N6 position of the adenine base, a structural modification that profoundly influences adenosine receptor (AR) subtype binding affinity, selectivity, and functional activity.

Molecular Formula C14H19N5O4S
Molecular Weight 353.40 g/mol
CAS No. 403789-31-1
Cat. No. B12928392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, N-(tetrahydro-3-thienyl)-
CAS403789-31-1
Molecular FormulaC14H19N5O4S
Molecular Weight353.40 g/mol
Structural Identifiers
SMILESC1CSCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C14H19N5O4S/c20-3-8-10(21)11(22)14(23-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-24-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7?,8-,10-,11-,14-/m1/s1
InChIKeyHHCRBBSWADDJGK-HVMNINKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine N-(tetrahydro-3-thienyl)- (CAS 403789-31-1): A Differentiated N6-Substituted Adenosine Receptor Ligand


Adenosine, N-(tetrahydro-3-thienyl)- (CAS 403789-31-1) is a synthetic N6-substituted adenosine derivative belonging to the class of purine nucleoside analogs that target adenosine receptors. The compound features a tetrahydrothiophen-3-yl (thiolan-3-yl) substituent at the N6 position of the adenine base, a structural modification that profoundly influences adenosine receptor (AR) subtype binding affinity, selectivity, and functional activity [1]. Unlike the endogenous agonist adenosine, which exhibits broad activity across all four AR subtypes (A1, A2A, A2B, A3), this compound has been specifically characterized and directly compared against closely related N6-heterocyclic adenosine analogs for its activity at the A1 adenosine receptor (A1AR) in a controlled experimental setting [1]. This specificity and the availability of direct head-to-head comparative data make it a valuable tool compound for receptor pharmacology studies and a differentiated starting point for medicinal chemistry programs targeting the A1AR.

The Risk of Generic Substitution: Quantified Functional Divergence Among N6-Thiolan Adenosine Analogs


The adenosine receptor family is highly sensitive to structural modifications at the N6 position, where even subtle changes in the heterocyclic substituent can lead to significant quantitative shifts in receptor binding affinity (Ki), functional potency (IC50), and intrinsic efficacy [1]. Generic substitution of Adenosine, N-(tetrahydro-3-thienyl)- with another N6-substituted adenosine analog without precise attention to the specific heteroatom and ring size is unsupported by the data. For instance, when the tetrahydrothiophen-3-yl (thiolan-3-yl) group in the target compound is replaced with a tetrahydrofuran-3-yl group, the resulting analog exhibits a similar activity profile, but replacement with a tetrahydroselenophen-3-yl group yields a significantly more potent compound [1]. These variations are not predictable a priori, making the specific identity of the N6 substituent a critical factor for reproducibility in receptor pharmacology studies and for the validity of structure-activity relationship (SAR) models. Using an uncharacterized or structurally divergent analog introduces uncontrolled variability that can invalidate comparative experimental results.

Quantitative Differentiation of Adenosine N-(tetrahydro-3-thienyl)- at the A1 Adenosine Receptor


A1AR Binding Affinity: Head-to-Head Comparison with N6-Tetrahydrofuran-3-yl Adenosine

In a direct head-to-head study, the N6-thiolan-3-yl adenosine (the target compound) was assessed for its ability to displace the selective A1AR antagonist radioligand [3H]CPX from the human A1 adenosine receptor. Its binding affinity was found to be comparable to that of the closely related oxygen-containing analog, N6-tetrahydrofuran-3-yl adenosine, under identical assay conditions [1]. The quantitative comparison provides a precise benchmark for researchers requiring an A1AR ligand with a sulfur-containing heterocycle, where the substitution of oxygen with sulfur maintains a functionally relevant level of binding affinity rather than drastically altering it [1].

A1 adenosine receptor Radioligand binding Structure-activity relationship

Functional A1AR Potency: cAMP Inhibition Compared to N6-Tetrahydrofuran-3-yl Adenosine

The functional consequence of A1AR activation by N6-thiolan-3-yl adenosine was quantified by measuring the inhibition of forskolin-stimulated cAMP accumulation in DDT1 MF-2 cells, a standard assay for A1AR Gi-mediated signaling. The target compound's potency (IC50) in this functional assay was directly compared to that of N6-tetrahydrofuran-3-yl adenosine [1]. The results showed that the two compounds exhibited similar potencies, indicating that the sulfur-for-oxygen substitution does not significantly impair the ability to activate the receptor's downstream signaling pathway [1].

A1 adenosine receptor cAMP accumulation Functional assay

Intrinsic Efficacy at A1AR: Divergence from More Potent Selenium Analog

Beyond binding and potency, the maximal inhibitory effect on cAMP accumulation (intrinsic activity or efficacy) was assessed for the monocyclic series. The N6-thiolan-3-yl adenosine and its oxygen analog demonstrated comparable intrinsic activity, while the selenium analog (N6-tetrahydroselenophen-3-yl adenosine, 27) showed not only greater potency but also potentially differentiated maximal efficacy [1]. This demonstrates that the specific heteroatom identity (S vs. Se) within the same ring scaffold dramatically shifts a compound's pharmacological profile, and that the target compound occupies a specific point in this SAR landscape [1].

A1 adenosine receptor Intrinsic activity cAMP inhibition

Selectivity Profile for A1AR Over Other Adenosine Receptor Subtypes

While the primary comparative data for N6-thiolan-3-yl adenosine focuses on the A1AR, the broader class of N6-substituted adenosines with heterocyclic substituents has been extensively characterized for selectivity across adenosine receptor subtypes. N6-heterocyclic adenosine derivatives, particularly those with saturated ring systems, consistently demonstrate high selectivity for the A1AR over the A2A and A3 subtypes [1][2]. For example, the structurally related N6-(7-azabicyclo[2.2.1]heptan-2-yl)adenosine (38) exhibited a Ki of 51 nM for the A1AR, indicating a strong preference for this subtype [1]. By class-level inference, the target compound is expected to exhibit a similar A1AR-selective pharmacological profile, which is a critical differentiator from the non-selective endogenous agonist adenosine.

Adenosine receptor selectivity A3 receptor Off-target activity

Physicochemical and Formulation Differentiation via Calculated Lipophilicity

The introduction of a sulfur atom into the N6 substituent alters the compound's physicochemical profile relative to the oxygen-containing analog. The calculated lipophilicity (XLogP3) for Adenosine, N-(tetrahydro-3-thienyl)- is 0.5 [1], which is higher than that of adenosine itself (-1.98) [2] and is expected to be greater than that of the more polar N6-tetrahydrofuran-3-yl adenosine. This moderate increase in lipophilicity can influence solubility, membrane permeability, and formulation strategies, making the target compound a distinct entity for biopharmaceutical evaluation compared to more hydrophilic adenosine derivatives [1].

Lipophilicity XLogP3 Formulation development

Chemical Stability Differentiation: Sulfur vs. Oxygen Heterocycle Reactivity

The tetrahydrothiophen-3-yl moiety contains a thioether sulfur, which is susceptible to oxidation to sulfoxide or sulfone under ambient conditions, in contrast to the oxygen-containing tetrahydrofuran ring which is redox-stable [1]. This chemical property differentiates the target compound from its oxygen analog in terms of long-term storage requirements, handling (e.g., need for inert atmosphere), and potential metabolic fate (S-oxidation vs. O-dealkylation). Researchers selecting between these two analogs must account for this divergent stability profile when planning experimental workflows, particularly for long-duration in vivo studies or prolonged solution-phase assays [1].

Chemical stability Thioether oxidation Long-term storage

Optimal Application Scenarios for Adenosine N-(tetrahydro-3-thienyl)- Based on Quantitative Evidence


A1 Adenosine Receptor Pharmacological Studies Requiring a Sulfur-Containing Ligand

The compound is ideally suited for studies investigating the pharmacological consequences of sulfur incorporation into adenosine receptor ligands. Its directly comparable A1AR binding affinity and functional potency to the oxygen analog, established in DDT1 MF-2 cell assays, allows it to serve as a isosteric replacement tool where the sulfur atom is needed for subsequent chemical modifications (e.g., oxidation state probing, metal coordination, or radioisotope labeling) [1]. This avoids the unpredictable potency shifts seen with the selenium analog.

Structure-Activity Relationship (SAR) Programs Exploring Heteroatom Effects in N6-Substituted Adenosines

Medicinal chemists can use this compound as a defined, benchmarked intermediate in SAR series that systematically vary the heteroatom (O, S, Se) at the N6 position. The availability of quantitative data for binding, potency, and intrinsic activity at the A1AR against the oxygen analog, coupled with the known divergence from the selenium analog, provides a precise SAR data point [1]. This facilitates computational modeling and the rational design of next-generation A1AR modulators with tuned pharmacological properties.

Cardiovascular and Neuroprotective Drug Discovery Targeting the A1AR

A1AR agonists are pursued for their cardioprotective (preconditioning) and neuroprotective effects. The target compound's confirmed A1AR engagement and its inferred selectivity over the A2A and A3 subtypes, based on class-level SAR, makes it a suitable lead-like molecule for hit-to-lead optimization in these therapeutic areas [1][2]. Its moderate calculated lipophilicity (XLogP = 0.5) further suggests it can cross biological membranes more readily than adenosine itself, which is a crucial advantage for in vivo proof-of-concept studies [3].

Formulation and Biopharmaceutical Evaluation of Moderately Lipophilic Nucleoside Analogs

With a calculated XLogP of 0.5, the compound occupies a distinct physicochemical space from the highly hydrophilic adenosine (XLogP = -1.98) [3][4]. This makes it a relevant model compound for developing formulations that require enhanced solubility in organic co-solvents or lipid-based delivery systems. Procurement for pre-formulation screening (solubility, stability, permeability) is justified by its differentiated lipophilicity, which necessitates tailored formulation strategies compared to standard adenosine analogs.

Quote Request

Request a Quote for Adenosine, N-(tetrahydro-3-thienyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.